molecular formula C20H23NO3 B12113801 benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate

benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate

Cat. No.: B12113801
M. Wt: 325.4 g/mol
InChI Key: JXXXAXBDEGSYIC-UHFFFAOYSA-N
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Description

Benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a hydroxy group, and a phenylpentene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a more saturated carbamate derivative .

Scientific Research Applications

Benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy group and the carbamate linkage play crucial roles in its binding to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate is unique due to its specific structural features, such as the presence of a hydroxy group and a phenylpentene moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

benzyl N-(3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl)carbamate

InChI

InChI=1S/C20H23NO3/c1-15(2)19(22)18(13-16-9-5-3-6-10-16)21-20(23)24-14-17-11-7-4-8-12-17/h3-12,18-19,22H,1,13-14H2,2H3,(H,21,23)

InChI Key

JXXXAXBDEGSYIC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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